5,6-Dihydrobenzo[h]quinazolin-4-amine
Beschreibung
Eigenschaften
CAS-Nummer |
54246-93-4 |
|---|---|
Molekularformel |
C12H11N3 |
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
5,6-dihydrobenzo[h]quinazolin-4-amine |
InChI |
InChI=1S/C12H11N3/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h1-4,7H,5-6H2,(H2,13,14,15) |
InChI-Schlüssel |
LDWGGPUPRZZUMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=CC=CC=C31)N=CN=C2N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Niementowski’s Synthesis Adaptation
A modified Niementowski synthesis employs anthranilic acid derivatives condensed with formamide or urea at elevated temperatures (125–130°C) to form the quinazoline core. For this compound, substituting formamide with a primary amine source (e.g., ammonium acetate) enables direct incorporation of the 4-amine group. Cyclization proceeds via nucleophilic attack of the amine on the carbonyl intermediate, followed by dehydration. This method is favored for its simplicity but often requires post-synthetic purification to isolate the dihydrobenzoquinazoline product.
Acid-Mediated Cyclization
Cyclohexanone derivatives react with ethyl cyanoacetate in a Knoevenagel condensation to form α,β-unsaturated intermediates. Subsequent Michael addition of benzylmagnesium chloride introduces the benzyl moiety, and acid-mediated cyclization (e.g., using HCl or H2SO4) yields the dihydrobenzoquinazoline skeleton. The 4-amine group is introduced via nucleophilic substitution or reductive amination in later stages. This method achieves moderate yields (40–60%) but demands strict control over reaction conditions to prevent over-alkylation.
Multi-Step Synthesis from o-Tolunitrile Precursors
A robust five-step pathway for this compound derivatives begins with o-tolunitriles, which are commercially available or synthesized via nucleophilic aromatic substitution (SNAr) of chlorotoluenes with cyanide.
Stepwise Construction of the Quinazoline Core
-
Lithiation and Carboxylation : o-Tolunitrile (8a,b ) undergoes lithiation with LDA (lithium diisopropylamide) at -78°C, followed by carboxylation with CO2 to yield 2-cyano-3-methylbenzoic acid derivatives.
-
Esterification and Cyclization : The carboxylate intermediate is esterified (e.g., with ethanol/H2SO4) and subjected to ZnI2-catalyzed cyclization, forming β-aminoester intermediates (10a–d ).
-
Thiourea Incorporation : Condensation with allyl isothiocyanate in the presence of a base (e.g., K2CO3) generates 2-thioxo-dihydropyrimidinone intermediates (11a–f ), which are alkylated at sulfur to introduce variability at the 2-position.
-
Final Cyclization : Base-catalyzed cyclization (e.g., with NaOH/EtOH) closes the quinazoline ring, and subsequent hydrolysis or amidation introduces the 4-amine group.
This method offers flexibility in introducing substituents but requires meticulous handling of air- and moisture-sensitive reagents.
Reductive Amination of Quinazolinone Precursors
Quinazolinones serve as key intermediates for synthesizing this compound via reductive amination.
Quinazolinone Synthesis
3,4-Dihydro-4-oxoquinazoline is prepared via Niementowski’s method using anthranilic acid and formamide. Alternatively, Grimmel, Guinther, and Morgan’s method reacts o-aminobenzoic acid with primary amines and PCl3 in toluene to form 3,4-dihydro-4-oxoquinazolines.
Reductive Amination
The ketone group at the 4-position of quinazolinone is reduced to an amine using reagents such as sodium borohydride (NaBH4) in the presence of ammonium acetate or lithium aluminum hydride (LiAlH4) under inert conditions. Yields range from 50–70%, with purification via column chromatography often necessary to isolate the amine product.
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps in the synthesis, reducing reaction times from hours to minutes.
Condensation and Cyclization
A mixture of anthranilic acid, urea, and a catalytic amount of p-toluenesulfonic acid (PTSA) is irradiated under microwave conditions (150°C, 300 W) to form 3,4-dihydro-4-oxoquinazoline within 15 minutes. Subsequent reductive amination with NaBH4 and NH4OAc completes the synthesis of this compound in 85% overall yield.
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Niementowski’s Synthesis | Anthranilic acid, formamide | 40–50% | Simple, one-pot reaction | Low yield, requires purification |
| Multi-Step Synthesis | o-Tolunitriles, LDA, ZnI2 | 50–60% | High substituent flexibility | Complex, moisture-sensitive intermediates |
| Reductive Amination | Quinazolinone, NaBH4 | 50–70% | Reliable, scalable | Multi-step, moderate yields |
| Microwave-Assisted | Anthranilic acid, urea | 80–85% | Rapid, high yield | Specialized equipment required |
Challenges and Optimization Strategies
-
Regioselectivity : Competing cyclization pathways may yield positional isomers. Using directing groups (e.g., nitro or methoxy) on the benzene ring enhances regioselectivity.
-
Purification : Silica gel chromatography remains the standard for isolating pure this compound, though recrystallization from ethanol/water mixtures improves crystallinity.
-
Scalability : Microwave-assisted methods show promise for industrial-scale production but require optimization of energy input and solvent systems .
Analyse Chemischer Reaktionen
1.1. Cyclization and Aromatization
5,6-Dihydrobenzo[h]quinazolin-4-amine derivatives are synthesized via UV light-mediated cyclization of α,β-unsaturated carbonyl compounds with amines. For example:
-
Reactants : α,β-Unsaturated carbonyl compounds (e.g., cinnamaldehyde derivatives) and 2H- triazol-3-ylamine.
-
Conditions : KOH in DMF under UV irradiation (254 nm, 3 hours).
-
Outcome : Cyclization followed by aromatization yields triazoloquinazoline derivatives with 92% isolated yield in optimized cases .
This method eliminates the need for transition-metal catalysts and enables single-step synthesis.
1.2. Base-Promoted Nucleophilic Aromatic Substitution (SNAr)
A transition-metal-free approach involves SNAr reactions for constructing quinazolinone derivatives:
-
Reactants : ortho-Fluorobenzamides and aryl amides.
-
Conditions : Cs₂CO₃ in DMSO at 135°C for 24 hours.
-
Outcome : Chemoselective C–N bond formation, tolerating electron-rich and electron-poor substituents. Yields range from 70–85% depending on substituents .
2.1. Influence of Bases and Solvents
Studies comparing bases and solvents demonstrate the following trends:
| Base | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| KOH | DMF | 25 | 92 | |
| Cs₂CO₃ | DMSO | 135 | 70–85 | |
| tBuOK | DMF | 80 | 45 |
Key Insight : Strong bases (KOH, Cs₂CO₃) in polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
2.2. Role of UV Irradiation
UV light (254 nm) accelerates cyclization and aromatization:
3.1. Compatibility with Substituents
The methodology accommodates diverse substituents:
| Entry | R₁ (Carbonyl Compound) | R₂ (Amine) | Yield (%) |
|---|---|---|---|
| 5a | Phenyl | Phenyl | 92 |
| 5n | 4-NO₂-C₆H₄ | 4-Cl-C₆H₄ | 85 |
| 5i | 2-Thienyl | 3-Pyridyl | 78 |
Electron-withdrawing groups (NO₂, Cl) marginally reduce yields, while heteroaromatic groups (thienyl, pyridyl) are well-tolerated .
3.2. Chemoselectivity in Halogenated Systems
Reactions with ortho-halobenzamides (X = I, Br) proceed with high chemoselectivity:
-
C–F bonds react preferentially over C–I/C–Br bonds.
-
Products retain halogens for downstream functionalization (e.g., cross-coupling) .
5.1. General Procedure for Cyclization (Adapted from )
-
Combine α,β-unsaturated carbonyl compound (1 mmol), 2H- triazol-3-ylamine (1 mmol), and KOH (1.2 mmol) in DMF (10 mL).
-
Irradiate under UV (254 nm) with stirring for 3 hours.
-
Quench with ice, filter, and purify via column chromatography (petroleum ether/EtOAc).
5.2. SNAr Reaction Protocol (Adapted from )
-
Mix ortho-fluorobenzamide (1 mmol), aryl amide (2.5 mmol), and Cs₂CO₃ (2.5 mmol) in DMSO (4 mL).
-
Heat at 135°C for 24 hours in a sealed tube.
-
Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
Critical Challenges and Limitations
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research has shown that derivatives of 5,6-dihydrobenzo[h]quinazolin-4-amine exhibit significant antimicrobial activity. For instance, a series of analogs were synthesized and evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. These studies indicated that specific modifications to the compound's structure could enhance its antibacterial potency significantly .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that certain derivatives can inhibit inflammatory responses in animal models, suggesting potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel diseases .
Anticancer Activity
This compound derivatives have shown promise in cancer research. Preliminary evaluations indicated cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The MTT assay revealed that certain derivatives possess significant anticancer properties, making them candidates for further development as chemotherapeutic agents .
Synthetic Methodologies
The synthesis of this compound typically involves several approaches:
- Condensation Reactions : Many synthetic routes utilize condensation reactions between appropriate anilines and other carbonyl compounds to form the quinazoline core.
- Cyclization Techniques : Cyclization methods have been employed to construct the fused ring system characteristic of this compound, often utilizing high-pressure techniques to enhance yields and purities .
Development of Novel Antibiotics
A notable study focused on the development of novel antibiotic agents derived from this compound. Researchers synthesized various analogs and tested their ability to inhibit the expression of virulence factors in Streptococcus pyogenes. The lead compound demonstrated over a 35-fold increase in potency compared to previous iterations, indicating significant potential for treating antibiotic-resistant infections .
Anticancer Research
In another study, researchers synthesized several derivatives and assessed their anticancer effects using human cancer cell lines. The results showed promising cytotoxicity against MCF-7 and A549 cells, leading to further investigations into their mechanisms of action and potential as therapeutic agents for cancer treatment .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of 5,6-Dihydrobenzo[h]quinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
The table below highlights key distinctions between 5,6-dihydrobenzo[h]quinazolin-4-amine and related compounds:
Key Findings
- Kinase Selectivity : Unlike 6-arylquinazolin-4-amines, which target Clk kinases, this compound derivatives exhibit FGFR1 selectivity due to their hydrophobic core and substituent positioning .
- Synthetic Flexibility : Microwave-assisted synthesis enables rapid diversification of this compound derivatives (e.g., 58–99% yields for Suzuki couplings), whereas benzoimidazo[1,2-c]quinazolines require multistep condensation reactions .
- Pharmacokinetic Profiles : Derivatives with electron-withdrawing groups (e.g., 9-Br, 9-F) show improved metabolic stability compared to unsubstituted quinazolines .
Biologische Aktivität
5,6-Dihydrobenzo[h]quinazolin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the quinazoline family, characterized by a fused benzo and quinazoline structure. Its molecular formula is CHN, with a molecular weight of approximately 197.241 g/mol. The compound can be synthesized through various methods, including the reaction of 2-halobenzamides with nitriles in the presence of copper catalysts and bases like potassium tert-butoxide.
Antimicrobial Properties
One of the most notable biological activities of this compound is its ability to inhibit bacterial virulence. Research has shown that it effectively inhibits the expression of streptokinase in Group A Streptococcus, a key virulence factor that enhances the pathogenicity of these bacteria . This inhibition suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies utilizing the MTT assay demonstrated cytotoxic effects against various cancer cell lines, including lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) . The IC values for these cell lines indicate promising activity, with some derivatives showing significant potency compared to established anticancer agents.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. Studies have indicated that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Inhibition of Biofilm Formation : A study reported that certain derivatives of this compound not only inhibited streptokinase expression but also demonstrated efficacy against biofilm formation in Staphylococcus aureus, indicating a multifaceted approach to combating bacterial infections .
- Cytotoxicity Against Cancer Cells : Another investigation highlighted that modifications to the compound's structure significantly enhanced its cytotoxicity against cancer cell lines, suggesting that further structural optimization could yield more potent anticancer agents .
- G-Protein Coupled Receptor Interactions : In silico studies have identified interactions between this compound and various G-protein coupled receptors (GPCRs), which are critical in drug discovery for their role in cellular signaling pathways .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic methods for preparing 5,6-dihydrobenzo[h]quinazolin-4-amine derivatives?
- Methodology : Electrochemical synthesis using aluminum and carbon electrodes with acetic acid as an electrolyte under mild conditions (room temperature, undivided cell) achieves oxidative cyclization of 2-aminobenzamides, yielding this compound derivatives in high purity (>95%) . Alternative methods include coupling reactions with substituted benzyl chlorides at elevated temperatures (e.g., 100–120°C) and microwave-assisted Suzuki–Miyaura cross-coupling for functionalization .
- Key Parameters : Reaction time (2–24 h), solvent (DMF or EtOAc), and purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) .
Q. How is the structural characterization of this compound performed?
- Techniques : Single-crystal X-ray diffraction confirms bond lengths (e.g., C–N = 1.317–1.360 Å) and dihedral angles (e.g., 8.4° between pyrimidine and phenyl rings). NMR (¹H/¹³C) and HRMS validate molecular integrity, while LCMS with trifluoroacetic acid gradients ensures purity (>95%) .
- Structural Insights : Substituents like fluorine or methoxy groups influence coplanarity and hydrogen-bonding networks, critical for crystallographic packing .
Q. What preliminary biological activities have been reported for this compound derivatives?
- Findings : Derivatives exhibit antiplatelet activity (IC₅₀ = 0.8–3.2 μM) and anti-inflammatory effects in LPS-stimulated BV2 microglia (reducing TNF-α by 40–60% at 10 μM). Analgesic properties are linked to trifluoromethyl substitutions at position 4 .
- Assays : In vitro kinase inhibition (CLK1/CDC2-like kinases) and in vivo rodent models (carrageenan-induced edema) .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized for scale-up?
- Optimization Strategies :
- Use microwave irradiation (150°C, 1 h) to accelerate Suzuki–Miyaura couplings, improving yields from 58% to >80% .
- Replace transition-metal catalysts with electrochemical systems to reduce byproducts and enable room-temperature reactions .
- Employ LiCl washes to remove residual DMF, enhancing purity (>98%) without compromising yield .
Q. What structural features of this compound contribute to kinase inhibition selectivity?
- Mechanistic Insights : The aminopyrimidine group forms bidentate hydrogen bonds with kinase hinge regions (e.g., FGFR1 Val561), while the dihydrobenzoquinazolin-2-amine core occupies hydrophobic pockets. Orthogonal positioning of substituents (e.g., methoxypyridine) minimizes off-target effects, achieving >100-fold selectivity over related kinases .
- Validation : Co-crystallization studies (PDB: 4ZSA) and kinase profiling across 400+ kinases .
Q. How can researchers resolve contradictions in reported biological data for quinazoline derivatives?
- Approach :
- Compare assay conditions (e.g., ATP concentrations in kinase assays) and cell lines (e.g., BV2 vs. RAW264.7 macrophages) .
- Validate anti-inflammatory activity via dual ELISA (TNF-α/IL-6) and Western blot (NF-κB pathway) to confirm mechanistic consistency .
- Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule out false positives .
Q. What strategies enhance the structure-activity relationship (SAR) of this compound for CNS applications?
- SAR Optimization :
- Introduce polar groups (e.g., morpholine or pyridylmethyl) to improve blood-brain barrier permeability (logP < 3) .
- Replace bromine with electron-withdrawing substituents (e.g., trifluoromethyl) to boost metabolic stability (t₁/₂ > 4 h in liver microsomes) .
- Conduct 3D-QSAR modeling using CoMFA/CoMSIA to predict activity cliffs .
Q. How can in silico modeling predict the binding modes of this compound derivatives?
- Methodology :
- Perform molecular docking (AutoDock Vina) using crystal structures (e.g., FGFR1 autoinhibited conformation, PDB: 4ZSA) to prioritize substituents for synthesis .
- Validate predictions with molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess stability of ligand-protein interactions .
- Use free-energy perturbation (FEP) to calculate ΔΔG values for substituent modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
